8-hydroxyquinoline-5-sulfonic Acid Hydrate
CAS No.: 283158-18-9
Cat. No.: VC20781925
Molecular Formula: C9H9NO5S
Molecular Weight: 243.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 283158-18-9 |
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Molecular Formula | C9H9NO5S |
Molecular Weight | 243.24 g/mol |
IUPAC Name | 8-hydroxyquinoline-5-sulfonic acid;hydrate |
Standard InChI | InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 |
Standard InChI Key | WUXYGIQVWKDVTJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Hydroxyquinoline-5-sulfonic acid hydrate consists of a quinoline backbone with a hydroxyl group at position 8 and a sulfonic acid group at position 5, plus water of hydration. The molecular formula of the monohydrate is C9H7NO4S·H2O, with a molecular weight of 243.24 g/mol . The anhydrous form has a molecular weight of 225.22 g/mol . The structure incorporates several functional groups that contribute to its chemical versatility:
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A nitrogen-containing heterocyclic aromatic ring system (quinoline)
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A hydroxyl group that facilitates metal chelation
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A sulfonic acid group that enhances water solubility and provides a site for acid-base reactions
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Water of hydration that affects physical properties and stability
Physical Properties
The compound typically appears as a white to pale yellow crystalline solid or yellow fine crystalline powder . Various physical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate are summarized in the following table:
Chemical Properties
8-Hydroxyquinoline-5-sulfonic acid hydrate demonstrates several important chemical properties:
The compound is hygroscopic, readily absorbing moisture from the atmosphere . It exhibits moderate solubility in water, while showing limited solubility in organic solvents such as DMSO and methanol (slight solubility in the latter when heated and sonicated) .
A defining chemical characteristic is its ability to form stable complexes with various metal ions. The hydroxyl and nitrogen groups in the quinoline ring create a bidentate chelating site that strongly coordinates with transition metals including copper, zinc, and iron. This metal-binding capacity is fundamental to many of its applications in analytical chemistry.
The sulfonic acid group remains ionized over a wide pH range, contributing to the compound's water solubility and providing a negative charge that can participate in electrostatic interactions. The dual acid-base behavior is reflected in its pKa values: pK1 of 4.092 (protonated nitrogen) and pK2 of 8.776 (hydroxyl group) .
Synthesis and Preparation
The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate typically involves sulfonation of 8-hydroxyquinoline. While specific synthesis methods weren't detailed in the search results, general approaches to preparing sulfonated aromatic compounds would apply. The purification process typically involves crystallization from water, which yields the compound as a 1.5 hydrate with a melting point of 316-317°C, or from dilute HCl (approximately 2% by weight) .
For laboratory and research purposes, the compound is commercially available at high purity levels (≥98%) . It should be stored at ambient temperature, preferably under inert atmosphere conditions to prevent moisture absorption and oxidation .
Applications
Analytical Applications
8-Hydroxyquinoline-5-sulfonic acid hydrate serves as an important analytical reagent, particularly in the determination of trace metals. Its chelating properties make it valuable for:
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Pre-column and post-column fluorescence detection methods for metal ions
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Spectrophotometric determination of metal concentrations
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Metal-ion separation techniques
The water solubility conferred by the sulfonic acid group makes it particularly useful in aqueous analytical systems, where traditional 8-hydroxyquinoline might be limited by poor solubility.
Biological Applications
Research indicates that 8-hydroxyquinoline-5-sulfonic acid hydrate possesses several biologically relevant properties:
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Potential antibacterial and antifungal activity, likely due to its ability to chelate essential metal ions required for microbial growth
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Possible applications in cancer therapy, with studies investigating its capacity to induce apoptosis in certain cancer cell lines
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Use in the synthesis of anti-schistosomal compounds, contributing to antiparasitic drug development
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Applications in the synthesis of proteins associated with fat mass and obesity, supporting research in metabolic disorders
The combination of metal chelation and water solubility makes this compound particularly interesting for biological applications where metal homeostasis plays a crucial role in pathological processes.
Materials Science Applications
Recent research has explored the incorporation of 8-hydroxyquinoline-5-sulfonic acid into novel materials:
Researchers have successfully developed poly(vinyl alcohol)/chitosan-based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid through electrospinning techniques . These materials demonstrate the potential for creating functional composites where the chelating properties of the compound are integrated into polymer matrices, possibly for applications in drug delivery, metal ion sensing, or antimicrobial materials.
The ability to form complexes with copper ions has been specifically studied in these fibrous materials, indicating potential applications in materials with tunable properties based on metal coordination .
Interactions with Metal Ions
A defining characteristic of 8-hydroxyquinoline-5-sulfonic acid hydrate is its strong interaction with various metal ions. These interactions are central to many of its applications and involve:
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Formation of stable complexes with transition metals including copper, zinc, and iron
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Chelation through the hydroxyl and nitrogen groups in the quinoline structure
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Potential modification of chelation properties through the sulfonic acid group
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Applications in metal detection, quantification, and separation
Studies focusing on these interactions are crucial for understanding the compound's role in analytical applications and its potential biological activities. The formation of metal complexes can significantly alter the physical and chemical properties of both the ligand and the metal ion, creating systems with new functional capabilities.
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